Cas no 651358-93-9 (1-(4-bromocyclohex-3-en-1-yl)ethanone)
1-(4-bromocyclohex-3-en-1-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromocyclohex-3-en-1-yl)ethanone
- MFCD22205763
- AKOS025295595
- DTXSID10743092
- 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one
- SCHEMBL15919347
- BS-29160
- 651358-93-9
-
- MDL: MFCD22205763
- Inchi: 1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3
- InChI Key: MFZYGUCXBQSIAS-UHFFFAOYSA-N
- SMILES: BrC1=CCC(C(C)=O)CC1
Computed Properties
- Exact Mass: 201.99900
- Monoisotopic Mass: 201.99933Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 2.65430
1-(4-bromocyclohex-3-en-1-yl)ethanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(4-bromocyclohex-3-en-1-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM320555-1g |
1-(4-Bromocyclohex-3-en-1-yl)ethanone |
651358-93-9 | 95% | 1g |
$400 | 2021-06-15 | |
| Chemenu | CM320555-5g |
1-(4-Bromocyclohex-3-en-1-yl)ethanone |
651358-93-9 | 95% | 5g |
$1066 | 2021-06-15 | |
| TRC | B682953-100mg |
1-(4-Bromocyclohex-3-en-1-yl)ethanone |
651358-93-9 | 100mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B682953-250mg |
1-(4-Bromocyclohex-3-en-1-yl)ethanone |
651358-93-9 | 250mg |
$ 374.00 | 2023-04-18 | ||
| TRC | B682953-500mg |
1-(4-Bromocyclohex-3-en-1-yl)ethanone |
651358-93-9 | 500mg |
$ 574.00 | 2023-04-18 | ||
| TRC | B682953-1g |
1-(4-Bromocyclohex-3-en-1-yl)ethanone |
651358-93-9 | 1g |
$ 821.00 | 2023-04-18 | ||
| abcr | AB335551-1 g |
1-(4-Bromocyclohex-3-en-1-yl)ethanone; 97% |
651358-93-9 | 1g |
€807.00 | 2023-06-21 | ||
| abcr | AB335551-1g |
1-(4-Bromocyclohex-3-en-1-yl)ethanone, 97%; . |
651358-93-9 | 97% | 1g |
€807.00 | 2025-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739976-1g |
1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one |
651358-93-9 | 98% | 1g |
¥5566.00 | 2024-05-05 | |
| Ambeed | A236761-1g |
1-(4-Bromocyclohex-3-en-1-yl)ethanone |
651358-93-9 | 97% | 1g |
$711.0 | 2025-04-18 |
1-(4-bromocyclohex-3-en-1-yl)ethanone Suppliers
1-(4-bromocyclohex-3-en-1-yl)ethanone Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 1-(4-bromocyclohex-3-en-1-yl)ethanone
Professional Introduction to Compound with CAS No 651358-93-9 and Product Name 1-(4-bromocyclohex-3-en-1-yl)ethanone
The compound with the CAS number 651358-93-9 and the product name 1-(4-bromocyclohex-3-en-1-yl)ethanone represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a brominated cyclohexene moiety and an acetyl group provides a versatile scaffold for further chemical modifications, making it a valuable intermediate in the synthesis of biologically active molecules.
Recent research in the domain of organic synthesis has highlighted the importance of functionalized cyclohexene derivatives in the design of novel therapeutic agents. The 1-(4-bromocyclohex-3-en-1-yl)ethanone structure, with its bromine substituent at the 4-position of the cyclohexene ring, offers a strategic handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug candidates.
In the context of drug discovery, the acetyl group in 1-(4-bromocyclohex-3-en-1-yl)ethanone serves as a versatile pharmacophore that can be further functionalized to introduce additional biological activities. For instance, hydrolysis of the ester group can yield a corresponding carboxylic acid, which may enhance solubility and bioavailability. Additionally, alkylation or arylation reactions can be employed to introduce diverse substituents, enabling the exploration of novel pharmacological profiles.
One of the most compelling aspects of this compound is its potential utility in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed pathways. The bromocyclohexene core is particularly well-suited for designing molecules that interact with heme-binding proteins or other macromolecular targets. For example, derivatives of 1-(4-bromocyclohex-3-en-1-yl)ethanone have been explored as inhibitors of cytochrome P450 enzymes, which play crucial roles in metabolizing a wide range of therapeutic compounds. By modulating these enzymatic pathways, researchers aim to develop treatments for metabolic disorders and enhance drug efficacy.
The compound's structural features also make it an attractive candidate for investigating photophysical properties. The conjugated system inherent in the cyclohexene ring can lead to interesting electronic transitions, which are relevant in fields such as photodynamic therapy and optoelectronics. Recent studies have demonstrated that brominated polyenes exhibit tunable absorption and emission characteristics, making them promising candidates for developing novel light-responsive therapeutics.
From a synthetic chemistry perspective, 1-(4-bromocyclohex-3-en-1-yl)ethanone exemplifies the power of transition-metal-catalyzed reactions in constructing complex molecular frameworks efficiently. The bromine atom at the 4-position acts as a directing group for palladium-catalyzed cross-coupling reactions, allowing for precise control over regiochemistry and stereochemistry. This level of synthetic control is essential for generating enantiomerically pure compounds, which are often required for pharmaceutical applications due to their improved biological activity and reduced toxicity.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design. The cyclohexene ring in 1-(4-bromocyclohex-3-en-1-yl)ethanone is a prime example of how functionalized heterocycles can contribute to medicinal chemistry innovation. Researchers have leveraged this scaffold to develop molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The ability to derivatize this compound further underscores its versatility as a building block for novel therapeutics.
In conclusion, 1-(4-bromocyclohex-3-en-1-yl)ethanone (CAS No 651358-93-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and synthetic accessibility make it an invaluable tool for developing new drugs targeting various diseases. As our understanding of organic chemistry continues to evolve, compounds like this will play an increasingly critical role in advancing therapeutic strategies across multiple disciplines.
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